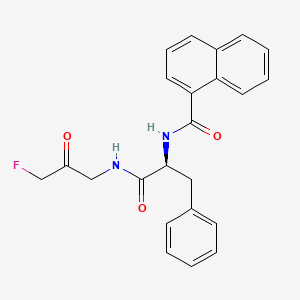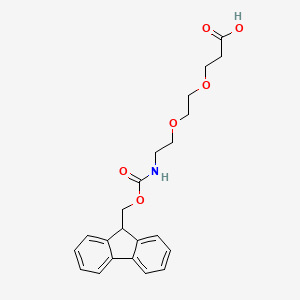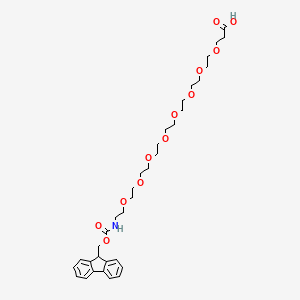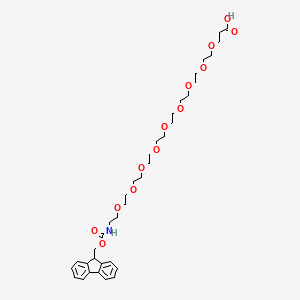
Fruquintinib
Vue d'ensemble
Description
Fruquintinib, commercialisé sous le nom de marque Fruzaqla, est un nouvel inhibiteur de petite molécule des récepteurs du facteur de croissance de l’endothélium vasculaire (VEGFR) -1, -2 et -3. Il est principalement utilisé pour le traitement du cancer colorectal métastatique. This compound agit en inhibant l’angiogenèse, qui est le processus de formation de nouveaux vaisseaux sanguins, limitant ainsi l’apport d’oxygène et de nutriments aux cellules cancéreuses .
Applications De Recherche Scientifique
Fruquintinib has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of VEGFR inhibitors.
Biology: this compound is used to study the mechanisms of angiogenesis and its inhibition.
Medicine: It is primarily used in the treatment of metastatic colorectal cancer and is being investigated for other types of cancer.
Industry: this compound is used in the pharmaceutical industry for the development of new anti-cancer drugs .
Mécanisme D'action
Fruquintinib exerce ses effets en inhibant sélectivement VEGFR-1, -2 et -3. Ces récepteurs jouent un rôle crucial dans le processus d’angiogenèse. En bloquant ces récepteurs, this compound empêche la formation de nouveaux vaisseaux sanguins, limitant ainsi l’apport d’oxygène et de nutriments aux cellules tumorales. Cela conduit à l’inhibition de la croissance tumorale et des métastases .
Composés similaires :
- Sunitinib
- Sorafenib
- Regorafenib
- Pazopanib
Comparaison : this compound est unique en raison de sa haute sélectivité pour VEGFR-1, -2 et -3, ce qui minimise les effets hors cible et réduit la toxicité. Contrairement aux autres inhibiteurs de VEGFR, this compound a démontré un profil de sécurité plus favorable et une meilleure tolérance lors des essais cliniques .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Fruquintinib targets VEGFR-1, -2, and -3 to inhibit angiogenesis . Angiogenesis is a critical biological process for increasing oxygen and nutrient supply to cancer cells, and the VEGF/VEGFR pathway is one of the most critical pathways for this phenomenon . This compound’s interaction with these receptors inhibits the kinase activity of VEGFR, thereby blocking the signal transduction pathway and inhibiting angiogenesis .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It has been reported to enhance the antitumor immune responses of anti-programmed death receptor-1 in colorectal cancer . It reduces angiogenesis, reprograms the vascular structure, enhances the infiltration of CD8+ T cells, and reduces the ratios of myeloid-derived suppressor cells (MDSCs) and macrophages in mice .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of VEGFR-1, -2, and -3 . By binding to these receptors, it inhibits their kinase activity, which in turn blocks the VEGF/VEGFR pathway and inhibits angiogenesis . This mechanism of action is critical for its therapeutic effects in treating metastatic colorectal cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to provide a statistically significant improvement in overall survival (OS) with a hazard ratio (HR) of 0.66 . The median OS was 7.4 months in the this compound arm and 4.8 months for the placebo arm . These results indicate that the effects of this compound can change over time, with potential long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the combination of this compound and sintilimab exhibited the strongest inhibition of tumor growth and achieved the longest survival time in mice bearing MC38 or CT26 xenograft tumors, compared to this compound and sintilimab alone . This suggests that the effects of this compound can vary with different dosages .
Metabolic Pathways
This compound undergoes extensive metabolism prior to excretion, with multiple enzymes/pathways involved . Less than 6% of the administered dose is excreted in urine or feces as the parent drug .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de Fruquintinib implique plusieurs étapes, commençant par la préparation de la structure principale, suivie de modifications de groupe fonctionnel. L’une des étapes clés comprend la formation du cycle quinazoline, qui est réalisée par une série de réactions de condensation. Le produit final est obtenu après des processus de purification et de cristallisation .
Méthodes de production industrielle : Dans les milieux industriels, this compound est produit en utilisant une combinaison de procédés discontinus et à flux continu pour assurer un rendement élevé et une pureté élevée. La substance pharmaceutique brute est généralement préparée en mélangeant le principe pharmaceutique actif avec des excipients tels que la cellulose microcristalline et l’amidon. Le mélange est ensuite transformé en comprimés ou en gélules .
Analyse Des Réactions Chimiques
Types de réactions : Fruquintinib subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Il peut être réduit pour former différents dérivés réduits.
Substitution : this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont couramment utilisés.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent avoir des propriétés pharmacologiques différentes .
4. Applications de la recherche scientifique
This compound a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé de référence dans l’étude des inhibiteurs de VEGFR.
Biologie : this compound est utilisé pour étudier les mécanismes de l’angiogenèse et son inhibition.
Médecine : Il est principalement utilisé dans le traitement du cancer colorectal métastatique et est en cours d’investigation pour d’autres types de cancer.
Industrie : This compound est utilisé dans l’industrie pharmaceutique pour le développement de nouveaux médicaments anticancéreux .
Comparaison Avec Des Composés Similaires
- Sunitinib
- Sorafenib
- Regorafenib
- Pazopanib
Comparison: Fruquintinib is unique due to its high selectivity for VEGFR-1, -2, and -3, which minimizes off-target effects and reduces toxicity. Unlike other VEGFR inhibitors, this compound has demonstrated a more favorable safety profile and better tolerability in clinical trials .
Propriétés
IUPAC Name |
6-(6,7-dimethoxyquinazolin-4-yl)oxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-11-19(20(25)22-2)13-6-5-12(7-16(13)28-11)29-21-14-8-17(26-3)18(27-4)9-15(14)23-10-24-21/h5-10H,1-4H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALLNEJQLSTPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194506-26-7 | |
| Record name | Fruquintinib [USAN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194506267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fruquintinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11679 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FRUQUINTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DXG3M5ZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q1: What is the primary target of Fruquintinib and how does it interact with it?
A: this compound is a highly selective, potent, oral tyrosine kinase inhibitor that specifically targets vascular endothelial growth factor receptors (VEGFRs) 1, -2, and -3. [, , , ] It binds to the intracellular kinase domain of these receptors, preventing the binding of ATP and subsequent phosphorylation. [] This inhibition disrupts the signaling cascade initiated by VEGF binding, ultimately leading to the suppression of angiogenesis and tumor growth. [, ]
Q2: What are the downstream effects of this compound's interaction with VEGFRs?
A2: By inhibiting VEGFR signaling, this compound effectively blocks several key processes involved in tumor development and progression:
- Angiogenesis: It inhibits the formation of new blood vessels, depriving tumors of the nutrients and oxygen needed for growth. [, , ]
- Lymphogenesis: It disrupts the formation of lymphatic vessels, potentially limiting tumor cell dissemination and metastasis. [, ]
- Tumor Microenvironment Modulation: It promotes the normalization of tumor vasculature, potentially improving the delivery and efficacy of other anti-cancer agents. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of this compound.
Q4: Is there any spectroscopic data available for this compound?
A4: The research excerpts do not provide specific spectroscopic data (e.g., NMR, IR, MS) for this compound.
Q5: Are there studies on this compound's material compatibility, stability under various conditions, or its catalytic properties?
A5: The provided research primarily focuses on the clinical application and pharmacological profile of this compound as an anti-cancer agent. Information regarding material compatibility, stability beyond biological contexts, or catalytic properties is not included in these excerpts.
Q6: Has computational chemistry been used to study this compound?
A6: While the research mentions this compound's molecular structure and its interaction with VEGFRs, the excerpts do not delve into specific computational chemistry studies, simulations, QSAR models, or structure-activity relationship (SAR) investigations.
Q7: What is the pharmacokinetic profile of this compound?
A: this compound exhibits good absorption following oral administration, with a relatively short half-life of approximately 42 hours. [] It reaches peak plasma concentrations rapidly and demonstrates dose-proportional pharmacokinetics across the studied dose range. [] A separate study mentions a low inter-patient variability in Cmax and AUC after single and multiple doses. []
Q8: Does previous exposure to anti-VEGFR agents affect this compound's efficacy?
A: Research suggests that prior treatment with anti-VEGFR agents may decrease the efficacy of this compound in mCRC patients. [] One study found that patients previously treated with anti-VEGFR agents had significantly shorter median PFS compared to those without prior exposure. []
Q9: What is known about resistance mechanisms to this compound?
A9: The provided research excerpts do not offer specific information regarding resistance mechanisms to this compound or its relation to cross-resistance with other compounds.
Q10: What is the safety profile of this compound?
A: Clinical trials and real-world studies consistently report that this compound exhibits an acceptable safety and tolerability profile. [, , , , , ] The most common adverse events observed include:
- **Hand-foot syndrome (HFSR) ** [, , , ]
- Hypertension [, , , , , ]
- Fatigue [, , , ]
- Proteinuria [, , ]
- Diarrhea [, ]
Q11: Is there information on specific drug delivery strategies or identified biomarkers for this compound?
A11: The research excerpts primarily focus on this compound's efficacy and safety as a systemic treatment. They do not provide details regarding targeted drug delivery strategies or specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects.
Q12: Are there any environmental impact studies related to this compound?
A12: The research excerpts do not provide information on the environmental impact or degradation of this compound.
Q13: What are the current clinical applications of this compound?
A: this compound is currently approved in China for the treatment of patients with mCRC who have received at least two prior standard anticancer therapies, including fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy. [, ]
Q14: What are the future directions for research on this compound?
A14: Future research on this compound could explore:
- Combination Therapies: Investigating synergistic effects with other anti-cancer agents, including chemotherapy, targeted therapies, and immune checkpoint inhibitors. [, , , ]
- Biomarker Development: Identifying predictive biomarkers for response and toxicity to optimize patient selection and personalize treatment strategies. []
- Resistance Mechanisms: Understanding the mechanisms of resistance to this compound and developing strategies to overcome or prevent it. []
- Expanding Clinical Applications: Evaluating its efficacy and safety in other tumor types, such as non-small cell lung cancer (NSCLC) and gastric cancer. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


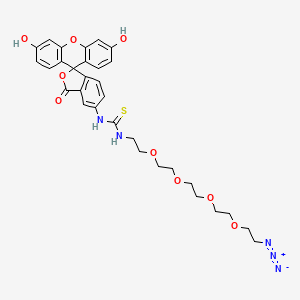
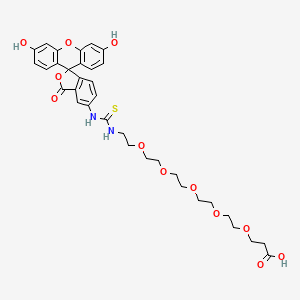
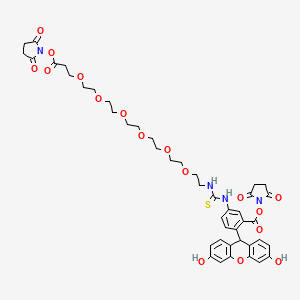

![2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide](/img/structure/B607483.png)

